molecular formula C10H12O3S B14629109 2-(Propane-1-sulfinyl)benzoic acid CAS No. 54705-20-3

2-(Propane-1-sulfinyl)benzoic acid

Cat. No.: B14629109
CAS No.: 54705-20-3
M. Wt: 212.27 g/mol
InChI Key: YYXVCAREOYRHSA-UHFFFAOYSA-N
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Description

2-(Propane-1-sulfinyl)benzoic acid is a benzoic acid derivative featuring a propane-1-sulfinyl substituent at the 2-position of the aromatic ring. The sulfinyl (-S(O)-) group introduces polarity and hydrogen-bonding capability, while the propane chain adds moderate lipophilicity.

Properties

CAS No.

54705-20-3

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-propylsulfinylbenzoic acid

InChI

InChI=1S/C10H12O3S/c1-2-7-14(13)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

YYXVCAREOYRHSA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propane-1-sulfinyl)benzoic acid typically involves the sulfoxidation of a suitable precursor. One common method is the reaction of 2-(propane-1-thio)benzoic acid with an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent over-oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Thioether derivatives

    Substitution: Halogenated or nitrated benzoic acid derivatives

Scientific Research Applications

Chemistry: 2-(Propane-1-sulfinyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases. These derivatives may act as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Propane-1-sulfinyl)benzoic acid and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, sulfinyl groups can form reversible covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

  • 2-Methylbenzoic Acid (CAS 25567-10-6) :
    This compound replaces the propane-sulfinyl group with a methyl substituent. The methyl group is electron-donating, slightly increasing the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. In contrast, the sulfinyl group in 2-(Propane-1-sulfinyl)benzoic acid is electron-withdrawing, likely reducing acidity (pKa) while enhancing hydrogen-bonding capacity .

  • Allyl Propionate (Propanoic acid, 2-propenyl ester; CAS 2408-20-0): As an ester, allyl propionate lacks the acidic proton of benzoic acid derivatives. Its reactivity centers on ester hydrolysis or radical polymerization. The sulfinyl group in this compound, however, may participate in redox reactions or act as a chiral auxiliary in asymmetric synthesis .

Physical and Chemical Properties

Compound Molecular Formula Functional Groups Key Properties (Inferred)
This compound C₁₀H₁₂O₃S Benzoic acid, sulfinyl Moderate solubility in polar solvents (e.g., DMSO, methanol); potential for crystal polymorphism due to hydrogen bonding
2-Methylbenzoic acid C₈H₈O₂ Benzoic acid, methyl Lower solubility in water compared to sulfinyl analogue; higher melting point due to reduced steric hindrance
Allyl propionate C₆H₁₀O₂ Ester Hydrophobic; volatile with fruity odor; hydrolyzes under acidic/basic conditions

Hydrogen Bonding and Crystallography

The sulfinyl group in this compound can act as both a hydrogen-bond acceptor (via S=O) and donor (if protonated). Graph set analysis (as per Bernstein et al.) predicts motifs such as S=O⋯H-O (carboxylic acid dimerization) or S=O⋯H-N (in co-crystals with amines) .

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